6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one
Overview
Description
6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one is a heterocyclic aromatic compound that belongs to the class of pyrimidines Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion of the ring to an aromatic system.
S-Methylation: Introduction of a methyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitrypanosomal and antiplasmodial agent.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyridazine and pyrazine derivatives: These diazines also contain two nitrogen atoms in their rings and are used in similar applications.
Uniqueness
6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amino substituents contribute to its reactivity and potential as a therapeutic agent.
Properties
IUPAC Name |
4-methyl-2-(2-methylanilino)-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-5-3-4-6-10(8)14-12-13-9(2)7-11(16)15-12/h3-7H,1-2H3,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRARYNETBUJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC(=O)N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668678 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.